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4-Chloro-3-(2-chloro-1,1,2-trifluoroethoxy)aniline

Catalog No.
S6631531
CAS No.
887268-34-0
M.F
C8H6Cl2F3NO
M. Wt
260.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chloro-3-(2-chloro-1,1,2-trifluoroethoxy)aniline

CAS Number

887268-34-0

Product Name

4-Chloro-3-(2-chloro-1,1,2-trifluoroethoxy)aniline

IUPAC Name

4-chloro-3-(2-chloro-1,1,2-trifluoroethoxy)aniline

Molecular Formula

C8H6Cl2F3NO

Molecular Weight

260.04 g/mol

InChI

InChI=1S/C8H6Cl2F3NO/c9-5-2-1-4(14)3-6(5)15-8(12,13)7(10)11/h1-3,7H,14H2

InChI Key

IXTNEHWHRYQXRC-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1N)OC(C(F)Cl)(F)F)Cl

Canonical SMILES

C1=CC(=C(C=C1N)OC(C(F)Cl)(F)F)Cl

4-Chloro-3-(2-chloro-1,1,2-trifluoroethoxy)aniline is an aromatic compound characterized by its complex structure, which includes a chloro group and a trifluoroethoxy substituent. Its molecular formula is C₈H₆Cl₂F₃NO, with a molecular weight of approximately 260.04 g/mol. This compound is primarily recognized for its role as an intermediate in the synthesis of various agrochemicals, particularly pesticides like fluorourea and novaluron .

  • Substitution Reactions: The chloro groups present in the compound make it suitable for nucleophilic substitution reactions.
  • Oxidation and Reduction Reactions: Under specific conditions, this compound can undergo oxidation or reduction processes.
  • Etherification: The synthesis often involves etherification reactions where the trifluoroethoxy group is introduced to the aniline structure .

The synthesis of 4-Chloro-3-(2-chloro-1,1,2-trifluoroethoxy)aniline typically involves the following steps:

  • Starting Materials: The process begins with 2-chloro-4-aminophenol and trifluoromethyl vinyl ether.
  • Reaction Conditions: The reaction is generally conducted in an alkaline environment using solvents like dimethylformamide (DMF). The mixture is stirred at room temperature and then heated to facilitate the reaction.
  • Purification: After completion, the product is purified through techniques such as column chromatography to achieve the desired purity levels .

The primary application of 4-Chloro-3-(2-chloro-1,1,2-trifluoroethoxy)aniline lies in its use as an intermediate for synthesizing pesticides like fluorourea and novaluron. These pesticides are utilized in agricultural practices to control pests effectively . Additionally, due to its unique chemical properties, it may find applications in other chemical syntheses within pharmaceutical and agrochemical industries.

Several compounds share structural similarities with 4-Chloro-3-(2-chloro-1,1,2-trifluoroethoxy)aniline. Below is a comparison highlighting their uniqueness:

Compound NameSimilarityUnique Features
2-Chloro-5-(trifluoromethoxy)aniline0.98Contains trifluoromethoxy instead of trifluoroethoxy
2,6-Dichloro-4-(trifluoromethoxy)aniline0.92Additional chloro substituents at different positions
2,4-Dichloro-5-(trifluoromethoxy)aniline0.91Variation in chlorination pattern
4-Chloro-2-(trifluoromethoxy)aniline0.88Different positioning of chloro and trifluoromethoxy
5-Chloro-2-(trifluoromethoxy)aniline0.88Another positional variation with similar functional groups

These compounds differ primarily in their halogen substituents and positions on the aromatic ring, which can significantly influence their chemical reactivity and biological activities.

XLogP3

3.7

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

258.9778537 g/mol

Monoisotopic Mass

258.9778537 g/mol

Heavy Atom Count

15

Dates

Last modified: 11-23-2023

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